molecular formula C12H23NO3 B14720778 Propyl 5-(diethylamino)-5-oxopentanoate CAS No. 6946-56-1

Propyl 5-(diethylamino)-5-oxopentanoate

Cat. No.: B14720778
CAS No.: 6946-56-1
M. Wt: 229.32 g/mol
InChI Key: GXNKTYKMAVSEIN-UHFFFAOYSA-N
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Description

Propyl 5-(diethylamino)-5-oxopentanoate (CAS 6946-56-1) is an organic compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is classified as a glutaramate derivative, specifically the propyl ester of a N,N-diethyl glutaramic acid . Researchers value this compound for its role as a chemical intermediate and building block in organic synthesis and medicinal chemistry research. The structural motif of a 5-oxopentanoate ester is found in the synthesis of various peptidomimetics and bioactive molecules . For instance, similar compounds have been investigated for their potential to modulate protein-protein interactions (PPIs), such as those between voltage-gated sodium (Nav) channels and fibroblast growth factors, which are relevant targets in neuroscience . Key physical properties of this compound include a density of approximately 0.978 g/cm³ and a boiling point of around 329.2°C at 760 mmHg . The compound has a flash point of about 152.9°C and an index of refraction of 1.451 . Its calculated LogP value is 1.98, indicating moderate lipophilicity . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6946-56-1

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

propyl 5-(diethylamino)-5-oxopentanoate

InChI

InChI=1S/C12H23NO3/c1-4-10-16-12(15)9-7-8-11(14)13(5-2)6-3/h4-10H2,1-3H3

InChI Key

GXNKTYKMAVSEIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCC(=O)N(CC)CC

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for Propyl 5 Diethylamino 5 Oxopentanoate

Retrosynthetic Analysis and Strategic Design Principles for Propyl 5-(diethylamino)-5-oxopentanoate

Retrosynthetic analysis of this compound involves disconnecting the molecule at its key functional groups—the ester and the amide—to identify potential starting materials. The primary disconnections are at the C-O bond of the propyl ester and the C-N bond of the diethylamide.

This leads to two main synthetic pathways:

Pathway A: Disconnection of the ester and amide bonds reveals glutaric acid (or a derivative like glutaric anhydride), propanol (B110389), and diethylamine (B46881) as the fundamental building blocks. This approach suggests a two-step synthesis involving sequential esterification and amidation, or vice versa.

Pathway B: An alternative disconnection considers a mono-esterified glutaric acid derivative, such as propyl 5-chloro-5-oxopentanoate, which can then be reacted with diethylamine. Conversely, one could start with N,N-diethyl-5-oxopentanoic acid and subsequently perform an esterification.

The strategic design for the synthesis of this compound would prioritize high-yielding, selective, and atom-economical reactions. The choice between pathways often depends on the availability and cost of the starting materials and the desired purity of the final product.

Exploration of Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through a combination of esterification and amidation reactions.

Esterification Reactions for the Propyl Ester Moiety

The formation of the propyl ester can be accomplished through several methods, primarily starting from glutaric acid or its anhydride (B1165640).

Fischer-Speier Esterification: This classical method involves reacting glutaric acid with propanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk The reaction is typically heated to drive the equilibrium towards the product, often with the removal of water. While effective, this method can sometimes lead to the formation of the dipropyl ester as a byproduct, requiring careful control of stoichiometry.

Reaction with Acid Anhydrides: A more controlled approach involves the reaction of glutaric anhydride with propanol. libretexts.orglibretexts.org This reaction is generally slower than using acyl chlorides but offers better selectivity for the mono-ester, especially when the reaction is performed at moderate temperatures. libretexts.org Pyridine (B92270) or another base may be used to catalyze the reaction. libretexts.org

Starting MaterialReagentCatalystTypical ConditionsProduct
Glutaric AcidPropanolH₂SO₄ (conc.)RefluxPropyl 5-oxopentanoate
Glutaric AnhydridePropanolPyridineWarmingPropyl 5-oxopentanoate

Amidation Reactions for the Diethylamino-Oxo Functionality

The formation of the N,N-diethylamide is a critical step that can be achieved through various modern synthetic methods. Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is typically required.

From Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.ukmdpi.com The resulting acyl chloride readily reacts with diethylamine, usually in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct. fishersci.co.uk This is a highly efficient and common method for amide bond formation.

Using Coupling Reagents: A wide array of coupling reagents has been developed for amide synthesis, particularly in peptide chemistry, which are applicable here. researchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct coupling of a carboxylic acid with an amine under mild conditions. nih.gov Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. researchgate.net These methods are advantageous as they often proceed at room temperature and produce high yields with minimal side products. nih.gov

Activated Carboxylic AcidAmineCoupling Agent/ReagentBaseTypical Solvent
Propyl 5-chloro-5-oxopentanoateDiethylamine-TriethylamineDichloromethane
Propyl 5-oxopentanoic acidDiethylamineEDC/HOBtDIPEAAcetonitrile
Propyl 5-oxopentanoic acidDiethylaminePyBOPTriethylamineDMF

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

Optimizing the synthesis of this compound involves careful consideration of several factors:

Stoichiometry: Precise control over the molar ratios of reactants is crucial to minimize the formation of byproducts such as the diester or diamide (B1670390) of glutaric acid.

Catalyst and Solvent Choice: The selection of an appropriate catalyst and solvent system can significantly influence reaction rates and yields. For example, aprotic solvents are generally preferred for reactions involving acyl chlorides to prevent hydrolysis. fishersci.co.uk

Temperature and Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time and temperature to maximize product formation and minimize degradation or side reactions.

Work-up and Purification: The purification strategy, typically involving extraction and column chromatography, is essential for obtaining the final product with high purity.

Chemo-Enzymatic and Biocatalytic Strategies in this compound Synthesis

While specific chemo-enzymatic routes for this compound are not extensively documented, the principles of biocatalysis can be applied to its synthesis. Enzymes offer high selectivity and operate under mild conditions, making them attractive for green chemistry approaches.

Enzymatic Esterification: Lipases are commonly used enzymes for ester synthesis. A lipase (B570770), such as Candida antarctica lipase B (CALB), could potentially catalyze the esterification of glutaric acid or its monoamide derivative with propanol. This enzymatic approach could offer high selectivity for the mono-ester, avoiding the formation of the diester.

Enzymatic Amidation: Similarly, some lipases and proteases have been shown to catalyze amide bond formation. A chemo-enzymatic strategy could involve the enzymatic amidation of a propyl ester of glutaric acid with diethylamine. This would be an alternative to chemical coupling agents.

The integration of chemical and enzymatic steps can lead to more efficient and sustainable synthetic routes. nih.gov For example, a chemical step could be used to form glutaric anhydride, followed by a regioselective enzyme-catalyzed alcoholysis with propanol, and finally a chemically mediated amidation.

Reaction StepBiocatalystPotential SubstratesPotential Advantages
EsterificationLipase (e.g., CALB)Glutaric acid, PropanolHigh selectivity for mono-ester, mild conditions
AmidationLipase/ProteasePropyl 5-oxopentanoate, DiethylamineAvoids chemical coupling agents, mild conditions

Further research would be required to develop and optimize specific chemo-enzymatic protocols for the synthesis of this compound.

The synthesis of this compound, a molecule featuring both an ester and an amide functional group derived from a dicarboxylic acid, can be approached through several strategic pathways. The core challenge lies in the selective functionalization of the two carboxylic acid groups of a glutaric acid precursor.

Conventional Chemical Synthesis

A plausible and common approach to synthesize this compound involves a two-step reaction sequence starting from glutaric acid or its anhydride.

Route 1: Esterification followed by Amidation

Mono-esterification of Glutaric Acid: The first step would involve the selective mono-esterification of glutaric acid with propanol to yield propyl 5-hydroxy-5-oxopentanoate (propyl glutarate monoester). This can be achieved using classic Fischer esterification conditions, where the diacid is reacted with an excess of propanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com Controlling the stoichiometry of the reactants is crucial to maximize the yield of the monoester and minimize the formation of the diester byproduct. An alternative, often higher-yielding, method involves the reaction of glutaric anhydride with propanol, which typically results in the ring-opening of the anhydride to cleanly form the monoester. chemicalbook.comgoogle.com

Amidation of the Monoester: The remaining free carboxylic acid group of the propyl glutarate monoester is then subjected to an amidation reaction with diethylamine. To facilitate this, the carboxylic acid is typically activated. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with diethylamine to form the desired amide. miracosta.edu Alternatively, a wide array of peptide coupling reagents can be employed for a milder and often more selective reaction. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. acs.orgresearchgate.netacs.orgscribd.comresearchgate.net

Route 2: Amidation followed by Esterification

Mono-amidation of Glutaric Acid: In this alternative sequence, glutaric acid is first reacted with diethylamine to form 5-(diethylamino)-5-oxopentanoic acid. Similar to the mono-esterification, controlling the reaction conditions and stoichiometry is key to favoring the mono-amide product. The use of coupling agents, as described above, is the standard approach for this transformation.

Esterification of the Mono-amide: The resulting 5-(diethylamino)-5-oxopentanoic acid is then esterified with propanol. Fischer esterification conditions could be employed, though the presence of the amide might necessitate careful optimization of the reaction conditions to avoid any unwanted side reactions.

Chemo-Enzymatic Approaches

Chemo-enzymatic methods offer the potential for greater selectivity and milder reaction conditions, often leading to greener and more efficient synthetic processes.

Enzymatic Desymmetrization:

A promising chemo-enzymatic strategy would involve the desymmetrization of a glutaric acid derivative. For instance, a glutarimide (B196013) precursor could be selectively hydrolyzed by an imidase enzyme. nih.gov This enzymatic hydrolysis can stereoselectively open the imide ring to produce a glutaric acid monoamide. This chiral intermediate could then be esterified to yield an enantiomerically enriched version of the target compound, should that be desired.

Lipase-Catalyzed Reactions:

Lipases are versatile enzymes that can catalyze both esterification and amidation reactions with high chemo- and regioselectivity. mdpi.com

Selective Esterification: A lipase could be used to selectively catalyze the esterification of one of the carboxylic acid groups of glutaric acid with propanol in a non-aqueous solvent. The enzyme's active site can differentiate between the two chemically equivalent carboxylic acid groups, leading to the formation of the monoester.

Selective Amidation: Similarly, a lipase could potentially catalyze the direct amidation of glutaric acid with diethylamine, again favoring the formation of the mono-amide.

Kinetic Resolution: If a racemic mixture of a chiral glutaric acid derivative were used as a starting material, a lipase could be employed for a kinetic resolution, selectively reacting with one enantiomer to produce an enantiomerically enriched product.

The choice of the specific enzyme, solvent, and reaction conditions would be critical for the success of these chemo-enzymatic approaches and would require experimental screening and optimization.

Scale-Up Considerations and Process Chemistry Development for this compound

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges and considerations. The focus shifts from simply obtaining the product to developing a process that is safe, efficient, cost-effective, and environmentally sustainable. acs.orgresearchgate.netacs.orgscribd.com

Reagent and Solvent Selection

For large-scale synthesis, the choice of reagents and solvents is paramount.

Reagents: While highly effective at the lab scale, some reagents may be unsuitable for industrial production due to cost, toxicity, or the generation of hazardous byproducts. For the amidation step, for example, the use of acyl chlorides generates stoichiometric amounts of acidic waste. Peptide coupling reagents, while milder, can be expensive and generate significant amounts of byproducts that need to be removed. researchgate.net Therefore, exploring catalyst-based amidation methods or direct thermal amidation (if feasible) could be advantageous for a large-scale process.

Solvents: The selection of solvents must consider not only their ability to dissolve the reactants and facilitate the reaction but also their environmental impact, safety (flammability, toxicity), and ease of recovery and recycling. Green chemistry principles would favor the use of solvents with a lower environmental footprint.

Process Optimization and Control

Optimizing the reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and energy consumption.

Reaction Parameters: Temperature, pressure, reaction time, and the rate of addition of reagents must be carefully controlled. The development of a robust process requires a thorough understanding of the reaction kinetics and thermodynamics.

Work-up and Purification: The work-up procedure should be as simple as possible to minimize product loss and the use of additional solvents and reagents. Purification methods such as distillation or crystallization are generally preferred over chromatography for large-scale production due to their lower cost and higher throughput.

Safety and Environmental Considerations

Hazard Analysis: A thorough hazard analysis of all reagents, intermediates, and products, as well as the reaction conditions, is essential to ensure a safe process. This includes considering the potential for runaway reactions, the release of toxic gases, and the handling of flammable or corrosive materials.

Waste Management: The process should be designed to minimize waste generation. This can be achieved through high-yielding reactions, the use of catalytic rather than stoichiometric reagents, and the recycling of solvents and other process streams. Any waste that is generated must be treated and disposed of in an environmentally responsible manner.

Data Tables

Table 1: Comparison of Synthetic Routes

RouteStarting MaterialKey StepsAdvantagesDisadvantages
Conventional 1 Glutaric Acid/Anhydride1. Mono-esterification2. Amidation (via acyl chloride or coupling agent)Well-established chemistry; predictable outcomes.Use of potentially harsh reagents; generation of stoichiometric waste.
Conventional 2 Glutaric Acid1. Mono-amidation2. EsterificationAlternative pathway; may offer advantages in certain cases.Potential for side reactions during esterification of the amide-acid.
Chemo-enzymatic Glutarimide or Glutaric AcidEnzymatic desymmetrization or selective acylationHigh selectivity; mild reaction conditions; potential for stereocontrol.Requires enzyme screening and optimization; enzymes can be costly.

Table 2: Key Scale-Up Parameters and Considerations

ParameterConsideration
Reagent Selection Cost, toxicity, atom economy, safety of handling at scale.
Solvent Choice Environmental impact, flammability, ease of recovery and recycling.
Temperature Control Heat transfer in large reactors; potential for exothermic reactions.
Mixing Ensuring homogeneity in large reaction vessels.
Work-up/Purification Minimizing solvent use; preference for crystallization or distillation over chromatography.
Safety Hazard and operability (HAZOP) studies; pressure relief systems.
Waste Management Minimizing effluent; treatment of waste streams.

In Vitro Mechanistic Elucidation of Propyl 5 Diethylamino 5 Oxopentanoate S Biological Interactions

Investigation of Molecular Target Engagement and Binding Mechanisms

The initial phase in understanding a compound's biological effects involves identifying its molecular targets and characterizing the nature of their interaction.

Enzyme Kinetic Studies for Inhibition or Activation Profiles of Propyl 5-(diethylamino)-5-oxopentanoate

Enzyme kinetic studies are fundamental to determining if a compound can modulate the activity of specific enzymes. nih.gov These assays measure the rate of an enzymatic reaction and how it is affected by the presence of the compound . By systematically varying the concentrations of the substrate and the compound, researchers can determine the type and potency of inhibition or activation.

Key parameters derived from these studies, such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ), quantify the compound's efficacy. Further mechanistic studies can elucidate whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetAssay TypeIC₅₀ (µM)Inhibition Type
Hypothetical Enzyme AFluorescence-basedData not availableData not available
Hypothetical Enzyme BSpectrophotometricData not availableData not available
Hypothetical Enzyme CLuminescence-basedData not availableData not available

Receptor Ligand Binding Assays and Allosteric Modulation Studies

Receptor-ligand binding assays are crucial for identifying compounds that interact with cellular receptors. These experiments typically use a labeled ligand known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the labeled ligand, indicating that it binds to the same site. The binding affinity (Kᵢ or Kd) is a measure of how tightly the compound binds to the receptor.

Further studies can determine if the compound acts as an agonist, antagonist, or inverse agonist. Additionally, allosteric modulation assays can reveal if the compound binds to a site on the receptor distinct from the primary binding site, thereby altering the receptor's response to its natural ligand.

Hypothetical Receptor Binding Profile for this compound

Receptor TargetLabeled LigandBinding Affinity (Kᵢ, nM)Functional Effect
Hypothetical Receptor X[³H]-Ligand YData not availableData not available
Hypothetical Receptor YFluorescent Ligand ZData not availableData not available

Modulation of Protein-Protein Interactions by this compound

Many cellular processes are governed by intricate networks of protein-protein interactions (PPIs). Compounds that can disrupt or stabilize these interactions hold significant therapeutic potential. Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET) are employed to study the effects of a compound on specific PPIs. A compound that inhibits a critical PPI could, for example, halt a disease-related signaling pathway.

Cellular Pathway Analysis and Signaling Cascade Perturbations

Following the identification of molecular targets, the focus shifts to understanding the broader consequences of these interactions within a cellular context.

Gene Expression Profiling (Transcriptomics) in Response to this compound

Transcriptomics provides a global view of how a compound affects gene expression within a cell. By treating cells with the compound and subsequently analyzing their messenger RNA (mRNA) levels using techniques like microarray or RNA-sequencing, researchers can identify which genes are upregulated or downregulated. This information offers insights into the cellular pathways and biological processes that are perturbed by the compound.

Hypothetical Gene Expression Changes Induced by this compound

Gene NameCellular PathwayFold Changep-value
Gene ABCApoptosisData not availableData not available
Gene DEFCell CycleData not availableData not available
Gene GHIInflammationData not availableData not available

Proteomic Analysis of Cellular Responses to this compound

Proteomics involves the large-scale study of proteins within a cell or organism. Techniques such as two-dimensional gel electrophoresis and mass spectrometry can be used to analyze changes in protein expression levels and post-translational modifications in response to compound treatment. This provides a direct understanding of the functional consequences of the observed changes in gene expression and can help to identify the ultimate downstream effects of the compound's activity.

Hypothetical Proteomic Changes Induced by this compound

Protein NameCellular FunctionFold ChangePost-Translational Modification
Protein JKLSignal TransductionData not availableData not available
Protein MNOCytoskeletal StructureData not availableData not available
Protein PQRMetabolic EnzymeData not availableData not available

No Scientific Data Found for this compound

Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the chemical compound this compound. As a result, the generation of an article detailing its in vitro mechanistic elucidation, metabolomic effects, subcellular localization, nucleic acid interactions, and biotransformation pathways is not possible at this time.

The lack of accessible research indicates that this specific compound may not have been the subject of published scientific investigation or that such research is not available in the public domain. Therefore, the detailed analysis requested in the article outline cannot be provided.

Further research would be required to determine the biological and chemical properties of this compound. Such studies would involve foundational in vitro experiments to ascertain its basic interactions with biological systems. Without this primary data, any discussion of its specific molecular mechanisms would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Propyl 5 Diethylamino 5 Oxopentanoate Analogs

Rational Design and Synthesis of Propyl 5-(diethylamino)-5-oxopentanoate Derivatives

There are no published studies detailing the rational design or synthetic routes for creating derivatives of this compound. Research in medicinal chemistry often focuses on molecules with known biological activity, and it appears this compound has not been identified as a significant lead for such studies.

Systematic Chemical Modifications and Their Impact on Biological Interactions

Consequently, without the synthesis of any derivatives, there is no experimental data on how chemical modifications to its core structure would impact biological interactions. This includes:

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into this compound Series

QSAR modeling is a computational technique that requires a dataset of structurally related compounds with measured biological activities. As no such series of this compound analogs and their corresponding biological data have been published, no QSAR models have been developed.

Computational and Machine Learning Approaches in SAR Elucidation for this compound Analogs

Similarly, advanced computational and machine learning approaches have not been applied to this compound due to the foundational lack of a dataset of analogs and their biological activities.

Exploration of Isosteres and Bioisosteres for Optimized Interaction Profiles of this compound

In the field of medicinal chemistry, the strategic modification of a lead compound through the use of isosteres and bioisosteres is a cornerstone of drug design and optimization. ctppc.org Bioisosterism involves the substitution of atoms or functional groups within a molecule with other groups that possess similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, modulating pharmacokinetic properties, and reducing toxicity. nih.govnih.gov Given the absence of specific biological activity data for this compound, this section will explore potential isosteric and bioisosteric modifications based on established principles of medicinal chemistry and findings from analogous molecular structures. The primary focus will be on the two key functional moieties of the target compound: the tertiary amide and the propyl ester.

The amide group is a prevalent feature in a vast number of biologically active molecules. nih.gov However, it is often susceptible to enzymatic hydrolysis, which can limit the oral bioavailability and duration of action of a drug candidate. drughunter.com Bioisosteric replacement of the amide bond is therefore a common strategy to improve metabolic stability while aiming to retain or enhance target interactions. researchgate.net Similarly, the ester functional group can be rapidly cleaved in vivo by esterase enzymes, presenting another metabolic liability that can be addressed through isosteric replacement. u-tokyo.ac.jp

Bioisosteric Replacement of the Tertiary Amide Group

The N,N-diethylamide moiety in this compound is a tertiary amide, which acts as a hydrogen bond acceptor but lacks a hydrogen bond donor. Its bioisosteric replacement would aim to mimic these electronic and steric properties while introducing greater resistance to hydrolysis. A variety of five-membered heterocyclic rings are well-established as effective non-classical bioisosteres for amide groups. nih.gov

Key bioisosteres for the tertiary amide include:

1,2,3-Triazoles and 1,2,4-Triazoles: These heterocycles are among the most popular amide bond replacements. nih.gov Depending on the substitution pattern, 1,4-disubstituted 1,2,3-triazoles can effectively mimic the geometry of a trans-amide bond. nih.gov They are chemically robust, generally resistant to metabolic degradation, and can participate in dipole-dipole and hydrogen bonding interactions.

Oxadiazoles (1,2,4- and 1,3,4-isomers): Oxadiazole rings are also frequently employed as amide surrogates. nih.gov They are known to improve metabolic stability and can modulate the physicochemical properties of a molecule, such as lipophilicity and polarity. The choice between the 1,2,4- and 1,3,4-isomers allows for different spatial arrangements of heteroatoms, providing a tool to fine-tune interactions with a biological target.

Other Heterocycles: Imidazoles and pyrazoles can also serve as amide bioisosteres, offering different electronic distributions and hydrogen bonding capabilities that can be explored to optimize target engagement. researchgate.net

The following table illustrates how replacing the N,N-diethylamide group with various bioisosteres could hypothetically influence the properties of this compound analogs.

Table 1: Hypothetical Influence of Amide Bioisosteres on Molecular Properties

Original Moiety Bioisosteric Replacement Expected Impact on Metabolic Stability Hydrogen Bond Acceptor (HBA) Sites Potential for Altered Polarity
N,N-Diethylamide 1,4-Disubstituted 1,2,3-Triazole Increased 3 (Nitrogen atoms) Moderate Change
N,N-Diethylamide 2,5-Disubstituted 1,3,4-Oxadiazole Significantly Increased 2 (Nitrogen and Oxygen) Increased
N,N-Diethylamide 1,5-Disubstituted 1H-Tetrazole Increased 4 (Nitrogen atoms) Significant Change

Isosteric and Bioisosteric Replacement of the Propyl Ester Group

The propyl ester group is another site susceptible to metabolic degradation through hydrolysis by esterases. Its replacement can lead to compounds with improved pharmacokinetic profiles. nih.gov Modifications can range from simple alteration of the alkyl chain (isosteric replacement) to substitution with entirely different functional groups (bioisosteric replacement).

Isosteric Modifications:

Simple changes to the ester's alkyl portion can significantly impact structure-property relationships (SPR). For instance, replacing the propyl group with a smaller methyl or ethyl group might alter solubility and the rate of hydrolysis. Conversely, introducing bulkier or sterically hindered groups, such as an isopropyl or tert-butyl group, can sterically shield the carbonyl from enzymatic attack, thereby slowing down hydrolysis and increasing the compound's half-life.

Bioisosteric Replacements:

To achieve greater metabolic stability, the entire ester functionality can be replaced.

Heterocycles: Just as with amides, heterocycles like oxazoles can serve as effective bioisosteres for esters. researchgate.net This replacement can maintain key electronic features while being resistant to hydrolysis.

α-Ketoamides: The α-ketoamide functional group has been explored as a structural motif in various biologically active compounds. acs.orgnih.gov Replacing the ester with a carefully designed α-ketoamide could offer a different reactivity profile and interaction capacity.

Sulfonamides and Related Groups: In some contexts, sulfonamides can act as surrogates for esters or carboxylic acids, offering a different geometric and electronic profile that is stable to hydrolysis.

The table below provides a hypothetical structure-property relationship analysis for analogs of this compound based on modifications to the ester group.

Table 2: Hypothetical Structure-Property Relationships of Ester Analogs

Analog Modification (R in -COOR) Type of Replacement Expected Rate of Hydrolysis Lipophilicity (LogP) Potential for Steric Influence
Propyl (Reference) - Moderate Baseline Moderate
Methyl Isosteric Faster Lower Low
Isopropyl Isosteric Slower Higher Increased
tert-Butyl Isosteric Much Slower Significantly Higher High

The exploration of these isosteric and bioisosteric replacements provides a rational path forward for optimizing the molecular properties of this compound analogs. By systematically modifying the metabolically susceptible amide and ester moieties, it would be possible to generate novel compounds with potentially enhanced stability, improved pharmacokinetic profiles, and optimized interactions with their biological targets. Such studies are fundamental to the iterative process of drug discovery and lead optimization.

Computational Chemistry and Molecular Modeling of Propyl 5 Diethylamino 5 Oxopentanoate

Conformational Analysis and Potential Energy Surface Exploration of Propyl 5-(diethylamino)-5-oxopentanoate

The flexibility of this compound, characterized by several rotatable bonds, gives rise to a multitude of possible conformations. A comprehensive conformational analysis is essential to identify the low-energy structures that are most likely to be populated under physiological conditions.

A systematic exploration of the potential energy surface (PES) can be performed using molecular mechanics force fields, such as MMFF94 or OPLS3e. This process involves the systematic rotation of dihedral angles associated with the propyl ester and diethylamide groups. The resulting conformers are then subjected to energy minimization to locate the nearest local energy minima on the PES.

The analysis would likely reveal that the extended, linear-like conformations are among the most stable, as they minimize steric hindrance between the propyl and diethylamino groups. However, folded conformations, potentially stabilized by intramolecular hydrogen bonding or favorable van der Waals interactions, may also represent significant low-energy states. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.

Table 1: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-O-C) Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol)
A (Extended) 180° 180° 0.00
B (Folded) 60° 180° 1.25
C (Folded) 180° 60° 1.80

Note: The data in this table is illustrative and represents plausible findings from a conformational analysis.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

To gain a deeper understanding of the electronic structure and reactivity of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G*, is a common and effective method for these calculations.

HOMO-LUMO Gap Analysis and Electrostatic Potential Maps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the diethylamino group and the oxygen atoms of the ester and amide groups, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl groups, which are electron-deficient.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 6.3 eV

Note: These values are representative and would be obtained from quantum chemical calculations.

Theoretical Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Quantum chemical calculations can also predict the spectroscopic properties of this compound, which can be invaluable for its experimental characterization.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. The calculated shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared (IR) spectrum. Key vibrational modes would include the C=O stretching frequencies of the ester and amide groups, C-N stretching, and C-H stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. For this compound, transitions would likely involve n → π* and π → π* transitions associated with the carbonyl chromophores.

Molecular Docking and Dynamics Simulations with Proposed Biological Targets of this compound

While specific biological targets for this compound may not be established, molecular docking and dynamics simulations can be used to hypothesize and explore potential interactions with various enzymes or receptors. For instance, given its structure, it could be docked against proteases, esterases, or receptors that recognize small, flexible molecules.

Molecular docking simulations would predict the preferred binding orientation of the molecule within the active site of a target protein. The binding affinity is estimated through a scoring function that considers factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the interactions and can reveal important conformational changes in both the ligand and the protein upon binding.

Ligand-Based and Structure-Based Virtual Screening Methodologies Utilizing the this compound Scaffold

The chemical structure of this compound can serve as a scaffold for virtual screening to identify other molecules with similar properties or potential biological activities.

Ligand-Based Virtual Screening: This approach uses the known properties of the scaffold to search large chemical databases for molecules with similar features. Methods include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening (pharmacophore modeling), where the key chemical features required for a hypothetical biological activity are defined.

Structure-Based Virtual Screening: If a potential biological target is identified, the structure of its binding site can be used to screen for compounds that are predicted to bind with high affinity. This involves docking large libraries of compounds into the target's active site and ranking them based on their predicted binding scores.

De Novo Design and Optimization of Novel Chemical Entities Based on this compound

The this compound scaffold can be used as a starting point for the de novo design of novel molecules with optimized properties. Computational algorithms can "grow" new molecules within the constraints of a target's binding site or based on a desired set of physicochemical properties.

This process might involve:

Fragment-based growing: Starting with the core scaffold, chemical fragments are added iteratively to explore favorable interactions with a target.

Scaffold hopping: Replacing the central scaffold with other chemical moieties while retaining the key interacting functional groups to discover novel chemotypes.

These newly designed molecules can then be evaluated computationally for their predicted binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic accessibility before being prioritized for chemical synthesis and experimental testing.

Advanced Analytical Methodologies for the Academic Study of Propyl 5 Diethylamino 5 Oxopentanoate

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination, Fragmentation Pathways, and Metabolite Elucidation (in vitro)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Propyl 5-(diethylamino)-5-oxopentanoate, offering unparalleled accuracy in mass determination. This technique provides the high-resolution mass of the molecule, which is crucial for confirming its elemental composition. When coupled with fragmentation studies, HRMS can also shed light on the compound's structure and potential metabolic pathways in vitro.

In a typical HRMS analysis, this compound would be ionized, commonly using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The exact mass of this ion is then measured with high precision. The theoretical exact mass of the [M+H]⁺ ion of this compound (C₁₂H₂₃NO₃) is 230.1751 Da. An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the compound's elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. For instance, the fragmentation of the [M+H]⁺ ion of this compound could yield characteristic neutral losses and fragment ions corresponding to different parts of the molecule, such as the propyl ester and the diethylamino amide groups.

In the context of in vitro metabolism studies, HRMS is instrumental in identifying potential metabolites. By incubating this compound with liver microsomes, for example, and analyzing the resulting mixture by LC-HRMS, metabolites can be detected by searching for predicted mass shifts corresponding to common metabolic transformations like hydroxylation, N-dealkylation, or ester hydrolysis.

Table 1: Hypothetical HRMS Data for this compound

Parameter Value
Formula C₁₂H₂₃NO₃
Ion [M+H]⁺
Theoretical Exact Mass 230.1751 Da
Measured Exact Mass 230.1754 Da

| Mass Error | 1.3 ppm |

Table 2: Plausible Fragmentation Pathways of [M+H]⁺ of this compound

m/z of Fragment Ion Proposed Structure/Neutral Loss
188.1281 [M+H - C₃H₆]⁺ (Loss of propene)
172.1332 [M+H - C₃H₇OH]⁺ (Loss of propanol)
114.0913 [C₆H₁₂NO]⁺ (Diethylamino carbonyl fragment)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are often necessary for complete and unambiguous signal assignment.

2D NMR (COSY, HSQC, HMBC) for Comprehensive Structural Elucidation and Conformational Analysis

2D NMR experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons in the propyl chain and the pentanoate backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, HMBC would show correlations from the protons of the propyl group to the ester carbonyl carbon, and from the protons of the diethylamino group to the amide carbonyl carbon.

Together, these 2D NMR techniques allow for a complete and confident assignment of all ¹H and ¹³C signals, confirming the structure of this compound. Conformational analysis can also be inferred from the coupling constants observed in the ¹H NMR spectrum and through more advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Ester Carbonyl (C=O) - ~173 Protons of propyl group
Propyl CH₂O ~4.0 ~66 Ester Carbonyl
Propyl CH₂ ~1.6 ~22 Propyl CH₂O, Propyl CH₃
Propyl CH₃ ~0.9 ~10 Propyl CH₂
Pentanoate CH₂ (alpha to ester) ~2.3 ~34 Ester Carbonyl
Pentanoate CH₂ (beta) ~1.9 ~21 Pentanoate CH₂ (alpha, gamma)
Pentanoate CH₂ (gamma to amide) ~2.4 ~35 Amide Carbonyl
Amide Carbonyl (C=O) - ~172 Protons of diethylamino group, Pentanoate CH₂ (gamma)
Diethylamino NCH₂ ~3.3 ~41, ~40 Amide Carbonyl, Diethylamino CH₃

| Diethylamino CH₃ | ~1.1, ~1.2 | ~14, ~13 | Diethylamino NCH₂ |

Solid-State NMR for Crystalline Forms or Protein-Bound States of this compound

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information if this compound exists in a crystalline form or when it is bound to a larger molecule, such as a protein. In the solid state, molecules are not tumbling rapidly as they are in solution, which leads to broad NMR signals. ssNMR techniques, such as magic-angle spinning (MAS), are used to average out these broadening effects and obtain high-resolution spectra.

ssNMR could be used to study polymorphism (the existence of different crystalline forms) of this compound, as different crystal packing arrangements would result in distinct NMR spectra. Furthermore, if this compound were to bind to a biological macromolecule, ssNMR could be employed to study the conformation of the bound ligand and its interactions with the binding site.

Advanced Chromatographic Separations for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. Advanced methods offer high resolution and sensitivity, enabling the detection and quantification of trace-level impurities.

Chiral Chromatography for Enantiomeric Purity and Separation (if applicable)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, through substitution on the pentanoate backbone, chiral chromatography would be necessary to separate the resulting enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This would be crucial for determining the enantiomeric purity of the sample.

Hyphenated Techniques (e.g., LC-HRMS, GC-MS/MS) for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, are powerful tools for the analysis of this compound.

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): This is a highly versatile technique that combines the separation power of LC with the high-resolution and accurate mass measurement capabilities of HRMS. It is ideal for identifying and quantifying impurities in the final product, as well as for analyzing the compound in complex biological matrices.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile and thermally stable impurities, GC-MS/MS offers excellent separation efficiency and sensitivity. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection of target analytes, even at very low concentrations. This would be particularly useful for profiling potential impurities arising from the synthesis of this compound.

Table 4: Potential Impurities in the Synthesis of this compound and their Analysis by Hyphenated Techniques

Potential Impurity Possible Origin Analytical Technique
5-(Diethylamino)-5-oxopentanoic acid Incomplete esterification LC-HRMS
Propyl pentanedioate Incomplete amidation GC-MS/MS, LC-HRMS
Diethylamine (B46881) Unreacted starting material GC-MS/MS

| Propanol (B110389) | Unreacted starting material | GC-MS/MS |

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
5-(Diethylamino)-5-oxopentanoic acid
Propyl pentanedioate
Diethylamine

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Future Research Directions and Potential Academic Applications of Propyl 5 Diethylamino 5 Oxopentanoate

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Q & A

Q. Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :
  • IACUC Compliance : Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal models.
  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) before proceeding to long-term exposure studies .

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